1-Bromo-3-chloro-6-iso-pentyloxybenzene
Description
1-Bromo-3-chloro-6-iso-pentyloxybenzene is a trisubstituted benzene derivative with the molecular formula C₁₁H₁₄BrClO and a calculated molecular weight of 277.5 g/mol. Its structure features bromine (Br) at position 1, chlorine (Cl) at position 3, and an iso-pentyloxy group (–O–CH₂CH(CH₂CH₃)₂) at position 5. The iso-pentyloxy substituent introduces steric bulk and moderate electron-donating effects via the ether oxygen, while the halogen atoms (Br and Cl) contribute electron-withdrawing character.
Properties
IUPAC Name |
2-bromo-4-chloro-1-(3-methylbutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXCARMXCMTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-6-iso-pentyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of 3-chlorophenol with iso-pentyl bromide in the presence of a base, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-6-iso-pentyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding phenols or reduced to form benzyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Coupling: Palladium catalysts with boronic acids or alkenes.
Major Products:
- Substituted benzene derivatives.
- Phenolic compounds.
- Biaryl compounds.
Scientific Research Applications
1-Bromo-3-chloro-6-iso-pentyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-6-iso-pentyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four structurally related brominated benzene derivatives (as referenced in ). Key differences lie in substituent positions, electronic effects, and molecular properties.
Data Table: Structural and Property Comparison
Detailed Analysis of Substituent Effects
Electronic Effects
- Target Compound: The bromine and chlorine atoms (positions 1 and 3) withdraw electron density via inductive effects, while the iso-pentyloxy group (position 6) donates electrons weakly via resonance.
- 1-Bromo-3-methylbenzene : The methyl group at position 3 donates electrons, activating the ring toward electrophilic aromatic substitution (EAS) at positions 2, 4, and 6. However, the absence of a third substituent reduces steric and electronic complexity compared to the target compound .
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene : The trifluoromethoxy group (–OCF₃) is a strong electron-withdrawing substituent, deactivating the ring significantly and directing EAS to positions less hindered by halogens .
Steric and Solubility Considerations
- The iso-pentyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated), making it more soluble in organic solvents than the polar 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene.
- 1-Bromo-3-cyclopropylbenzene : The cyclopropyl group’s rigid geometry may hinder reactions at adjacent positions, unlike the flexible iso-pentyloxy chain in the target compound .
Biological Activity
1-Bromo-3-chloro-6-iso-pentyloxybenzene is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and relevant case studies.
- Chemical Formula : C₁₁H₁₃BrClO
- Molecular Weight : 273.58 g/mol
- CAS Number : [specific CAS number not provided in sources]
Pharmacological Activity
This compound exhibits several biological activities that are noteworthy:
Toxicological Profile
The toxicological effects of this compound are not extensively documented; however, insights can be drawn from related compounds:
- Skin Irritation : Similar brominated compounds have been noted to cause skin irritation upon contact.
- Genotoxicity : Some studies suggest potential genotoxic effects, raising concerns about long-term exposure in occupational settings.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated a significant reduction in bacterial colony counts when exposed to concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests performed by Johnson et al. (2023) demonstrated that treatment with this compound led to a dose-dependent decrease in viability of breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 30 µM, suggesting a moderate level of cytotoxicity.
Data Table: Biological Activities and Toxicological Effects
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus growth | Smith et al., 2022 |
| Anticancer | Induction of apoptosis in MCF-7 cells | Johnson et al., 2023 |
| Neurotoxicity | Potential neurodegenerative effects | Related compounds studies |
| Skin Irritation | Mild irritation reported | General literature |
| Genotoxicity | Suggestive evidence from related compounds | Toxicology reviews |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
